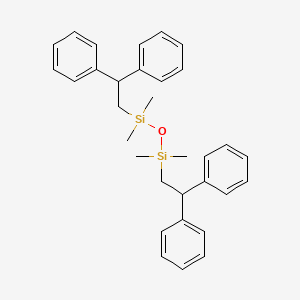
Bis-diphenylethyl disiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-diphenylethyl disiloxane is an organosilicon compound with the molecular formula C32H38OSi2. It is characterized by the presence of two phenylethyl groups attached to a disiloxane backbone. This compound is part of the broader class of siloxanes, which are known for their unique chemical and physical properties, making them valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis-diphenylethyl disiloxane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The process involves the reaction of diphenylethylene with a disiloxane precursor under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar hydrosilylation techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-diphenylethyl disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds to unsaturated carbon bonds.
Oxidation: Conversion of Si-H to Si-OH groups.
Substitution: Replacement of phenyl groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by platinum or rhodium complexes.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Substitution: Uses reagents such as halogenated compounds under specific conditions.
Major Products
The major products formed from these reactions include various functionalized siloxanes, which can be further utilized in the synthesis of advanced materials and compounds .
Wissenschaftliche Forschungsanwendungen
Bis-diphenylethyl disiloxane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, including coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of bis-diphenylethyl disiloxane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in hydrosilylation reactions, where the silicon-hydrogen bond is activated by a catalyst and added across a carbon-carbon multiple bond. This process is facilitated by the transition metal catalyst, which coordinates with the silicon atom and the unsaturated carbon bond, enabling the addition reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylpolysiloxanes
- Phenylmethyl polysiloxanes
- Cyclic methylsiloxanes
- Siloxanes modified with alkyl groups or polyethylene glycol (PEG) .
Uniqueness
Bis-diphenylethyl disiloxane stands out due to its specific phenylethyl groups, which impart unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise functionalization and stability .
Eigenschaften
CAS-Nummer |
820207-10-1 |
|---|---|
Molekularformel |
C32H38OSi2 |
Molekulargewicht |
494.8 g/mol |
IUPAC-Name |
2,2-diphenylethyl-[2,2-diphenylethyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C32H38OSi2/c1-34(2,25-31(27-17-9-5-10-18-27)28-19-11-6-12-20-28)33-35(3,4)26-32(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-24,31-32H,25-26H2,1-4H3 |
InChI-Schlüssel |
XWCWTBUSKMRLEI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]](/img/structure/B12701827.png)
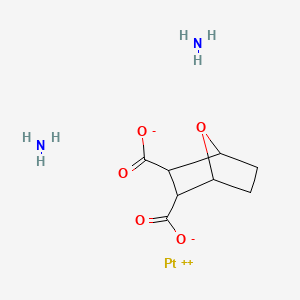
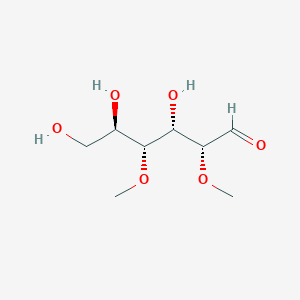

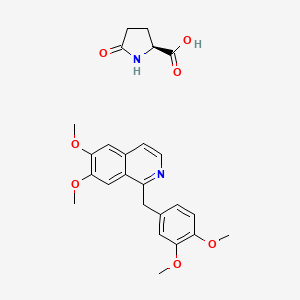
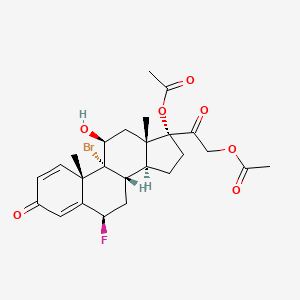
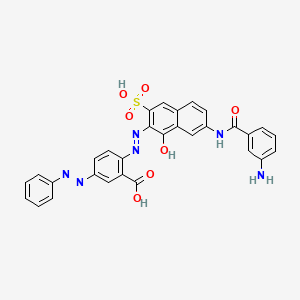
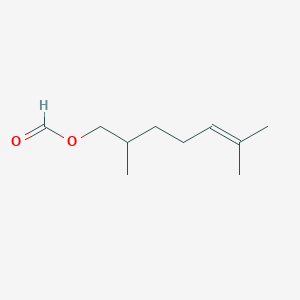
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)
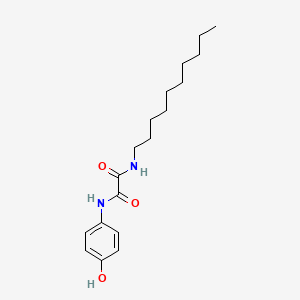
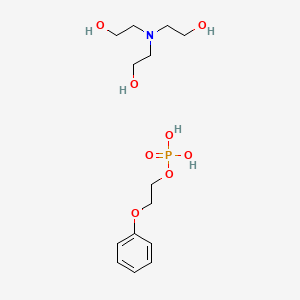
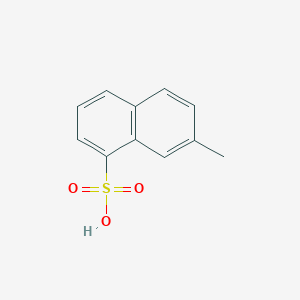
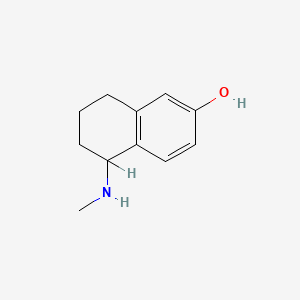
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)
